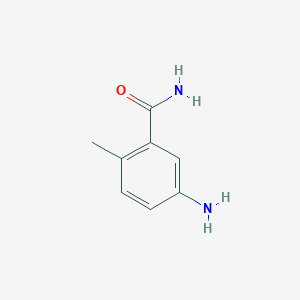

5-Amino-2-methylbenzamide

Description

Contextualization of Benzamide (B126) Derivatives in Chemical Research

Benzamide derivatives represent a large and diverse class of organic compounds characterized by a benzene (B151609) ring attached to an amide group. ontosight.ai These structures are a cornerstone of medicinal chemistry and materials science. In pharmaceutical research, benzamide derivatives have been investigated for a wide array of therapeutic applications, including in oncology, neuroscience, and for the treatment of infectious diseases. acs.org Their biological activity often stems from their ability to act as enzyme inhibitors or to modulate cellular signaling pathways. The specific arrangement and nature of substituent groups on the benzamide core are critical in determining the compound's interaction with biological targets. acs.org

Significance of Aminobenzamide Scaffolds in Organic Synthesis and Chemical Biology

Within the benzamide family, aminobenzamide scaffolds are particularly significant. The presence of the amino group provides a reactive site for further chemical modifications, making them crucial intermediates in the synthesis of more complex molecules. A primary application of aminobenzamides is in the creation of heterocyclic compounds, most notably quinazolinones. acs.orgrsc.orgmdpi.comresearchgate.net Quinazolinones are themselves a class of compounds with a broad spectrum of pharmacological activities, including anti-inflammatory and antitumor properties. rsc.org

In chemical biology, aminobenzamide scaffolds are recognized as "privileged structures." mdpi.comresearchgate.netnih.govnih.govelsevier.com This term refers to molecular frameworks that can bind to a range of different biological targets, making them excellent starting points for the development of new bioactive molecules. mdpi.com Their utility as versatile building blocks allows for the systematic exploration of chemical space in the quest for novel therapeutic agents. smolecule.com

Research Landscape of 5-Amino-2-methylbenzamide

The research landscape for this compound is primarily centered on its role as a chemical intermediate. Its molecular structure is not typically the final active compound but rather a foundational component for building more elaborate molecules. Scientific literature and chemical databases show that this compound is a precursor in multi-step synthetic pathways.

Researchers utilize this compound to synthesize a variety of derivatives where the core structure is modified to explore structure-activity relationships. This involves reactions at the amino group or the amide nitrogen to attach different functional groups and create libraries of related compounds. These derivatives are then studied for their potential biological activities.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀N₂O |

| Molecular Weight | 150.18 g/mol |

| CAS Number | 515131-52-9 |

| Physical State | Solid |

This table is interactive. Click on the headers to sort.

Scope and Objectives of Academic Inquiry on this compound

The primary objective of academic and industrial inquiry into this compound is to leverage its structural features for the synthesis of novel compounds. The scope of this research includes:

Development of Synthetic Methodologies: A significant area of research focuses on optimizing the synthesis of this compound itself and developing efficient methods for its subsequent conversion into more complex derivatives.

Creation of Compound Libraries: The compound serves as a scaffold for combinatorial chemistry, where various chemical moieties are attached to create a diverse library of new molecules.

Exploration of Biological Activity: The derivatives synthesized from this compound are screened for a wide range of biological activities. This includes investigating their potential as enzyme inhibitors, receptor modulators, or other therapeutic agents. The goal is to identify lead compounds for further drug development.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and evaluating the biological activity of the resulting derivatives, researchers can understand how specific structural features influence the compound's function.

In essence, the academic and research interest in this compound is not in the compound in isolation, but in its potential as a versatile starting material for the discovery and development of new and valuable chemical entities.

Table 2: Examples of Research Derivatives from Aminobenzamide Scaffolds

| Derivative Class | Starting Scaffold | Application/Significance |

|---|---|---|

| Quinazolinones | o-Aminobenzamides | Synthesis of heterocyclic compounds with diverse pharmacological activities. acs.orgrsc.orgmdpi.comresearchgate.net |

| N-Substituted Aminobenzamides | Aminobenzamides | Used as biochemical probes and explored for therapeutic properties. |

| Fused Heterocyclic Systems | Aminobenzamides | Building blocks for complex, multi-ring structures in drug discovery. |

This table is interactive. Click on the headers to sort.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,9H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACIGYWHHYAYITM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10602933 | |

| Record name | 5-Amino-2-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

515131-52-9 | |

| Record name | 5-Amino-2-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Amino 2 Methylbenzamide

Established Synthetic Routes for 5-Amino-2-methylbenzamide

The synthesis of this compound can be achieved through several established chemical pathways, including amide formation reactions, functional group interconversions, and increasingly, through more sustainable and practical methodologies.

Amide Formation Reactions

The direct formation of the amide bond is a cornerstone of synthesizing this compound. This typically involves the reaction of a suitable carboxylic acid derivative with an amine.

One common approach begins with 5-amino-2-methylbenzoic acid. This starting material can be activated to facilitate amidation. A general and widely applicable method for amide synthesis is the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride. For instance, the carboxylic acid can be treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride. This highly electrophilic intermediate then readily reacts with ammonia to furnish the desired benzamide (B126).

Alternatively, direct amidation of the carboxylic acid can be achieved using coupling reagents. While specific examples for 5-amino-2-methylbenzoic acid are not prevalent in readily available literature, general methods for the direct amidation of carboxylic acids are well-established. These methods often employ catalysts to facilitate the dehydration reaction between the carboxylic acid and the amine. For example, titanium-based catalysts such as titanium tetrachloride (TiCl₄) and, more recently, titanium tetrafluoride (TiF₄), have been shown to be effective for the direct amidation of a wide range of carboxylic acids with various amines, providing the corresponding amides in moderate to excellent yields rsc.org.

The table below summarizes common reagents used for amide formation from carboxylic acids.

| Reagent/Catalyst | Description | Typical Conditions |

| Thionyl chloride (SOCl₂) | Converts carboxylic acid to acyl chloride | Reaction with carboxylic acid, followed by addition of amine |

| Oxalyl chloride ((COCl)₂) | Converts carboxylic acid to acyl chloride | Similar to thionyl chloride |

| Titanium tetrafluoride (TiF₄) | Catalyst for direct amidation | Refluxing toluene |

Functional Group Interconversions Leading to the Aminobenzamide Moiety

Functional group interconversion (FGI) is a powerful strategy in organic synthesis that allows for the transformation of one functional group into another. A key route to this compound utilizes the reduction of a nitro group on a precursor molecule.

A well-documented synthesis starts from 2-methyl-5-nitrobenzoic acid. This precursor undergoes amidation to form 2-methyl-5-nitrobenzamide. The subsequent and crucial step is the reduction of the nitro group to an amino group. This transformation can be achieved using various reducing agents. Catalytic hydrogenation is a common and efficient method, employing catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere researchgate.net. Other reducing systems, such as iron powder in the presence of an acid (e.g., hydrochloric acid or acetic acid), are also effective for this conversion. This reduction step is typically high-yielding and chemoselective, leaving the amide and methyl groups intact.

The general scheme for this synthetic route is depicted below:

Scheme 1: Synthesis of this compound via Functional Group Interconversion

Step 1: Amidation of 2-methyl-5-nitrobenzoic acid

2-methyl-5-nitrobenzoic acid → 2-methyl-5-nitrobenzamide (Reagents: e.g., SOCl₂, then NH₃)

Step 2: Reduction of the nitro group

2-methyl-5-nitrobenzamide → this compound (Reagents: e.g., H₂, Pd/C or Fe/HCl)

Eco-Friendly and Practical Synthesis Approaches (e.g., Nitrile Hydrolysis)

In line with the principles of green chemistry, efforts are directed towards developing more sustainable and environmentally benign synthetic methods. nih.govresearchgate.netchemistryviews.orgsemanticscholar.orgnih.gov This includes the use of safer solvents, minimizing waste, and employing catalytic rather than stoichiometric reagents.

One such approach that holds promise for the synthesis of benzamides is the selective hydrolysis of the corresponding nitrile (cyanobenzene) derivative. The hydrolysis of a nitrile can lead to either an amide or a carboxylic acid, depending on the reaction conditions. To obtain the amide, controlled or partial hydrolysis is necessary. This can often be achieved under milder conditions than those required for complete hydrolysis to the carboxylic acid.

For the synthesis of this compound, this would involve the selective hydrolysis of 5-amino-2-methylbenzonitrile. While harsh acidic or basic conditions tend to favor the formation of the carboxylic acid, various methods have been developed for the selective conversion of nitriles to amides. These can include the use of specific catalysts or reaction media that promote the formation of the amide as the final product. For example, certain enzymatic methods using nitrilases can offer high selectivity for amide formation under mild, aqueous conditions, representing a green alternative to traditional chemical methods semanticscholar.org. Another approach involves the use of solid-phase catalysts that can be easily recovered and reused, thus minimizing waste.

The table below outlines some greener approaches to amide synthesis.

| Method | Description | Advantages |

| Enzymatic Hydrolysis | Use of nitrilase enzymes to hydrate nitriles | High selectivity, mild reaction conditions, aqueous media |

| Catalytic Direct Amidation | Use of reusable catalysts for the reaction of carboxylic acids and amines | Atom economy, reduced waste |

| Solvent-free Reactions | Conducting reactions in the absence of a solvent | Reduced solvent waste, potential for higher reaction rates |

Derivatization Strategies for this compound

The presence of two distinct functional groups, the primary aromatic amine and the primary amide, makes this compound an excellent scaffold for further chemical modification. Derivatization can be targeted at either the amine or the amide nitrogen, leading to a wide array of substituted compounds with potentially diverse biological activities.

Amine Functionalization: Alkylation and Acylation Reactions

The amino group of this compound is a primary site for functionalization due to its nucleophilic character.

Alkylation Reactions: N-alkylation of the amino group can be achieved through reaction with alkyl halides. This reaction typically proceeds via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct. Direct N-alkylation of amines with alcohols can also be achieved through "borrowing hydrogen" methodologies, which are considered greener alternatives as they produce water as the only byproduct nih.gov. While direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products, reaction conditions can be optimized to favor the desired product.

Acylation Reactions: The amino group can be readily acylated using various acylating agents such as acyl chlorides or acid anhydrides to form N-acyl derivatives. This reaction is typically performed in the presence of a base, such as pyridine or triethylamine, to scavenge the acidic byproduct. The resulting N-acyl-5-amino-2-methylbenzamides are an important class of compounds with potential applications in medicinal chemistry. Acylation can also be achieved using carboxylic acids in the presence of a coupling agent.

The table below provides examples of reagents for amine functionalization.

| Reaction Type | Reagent | Product Type |

| Alkylation | Alkyl halide (e.g., CH₃I) | N-Alkyl-5-amino-2-methylbenzamide |

| Alkylation | Alcohol (with catalyst) | N-Alkyl-5-amino-2-methylbenzamide |

| Acylation | Acyl chloride (e.g., CH₃COCl) | N-Acyl-5-amino-2-methylbenzamide |

| Acylation | Acid anhydride (e.g., (CH₃CO)₂O) | N-Acyl-5-amino-2-methylbenzamide |

Amide Nitrogen Modification: N-Substitution Pathways

The nitrogen atom of the amide group in this compound can also be a site for substitution, leading to N-substituted benzamides. However, direct alkylation or acylation of a primary amide can be more challenging than that of an amine due to the lower nucleophilicity of the amide nitrogen.

One common strategy to achieve N-substitution of the amide is to start with a substituted amine during the initial amide formation step. For example, instead of using ammonia, a primary or secondary amine (R-NH₂ or R₂NH) can be reacted with an activated derivative of 5-amino-2-methylbenzoic acid to directly yield the corresponding N-substituted or N,N-disubstituted this compound.

Direct modification of the pre-formed amide is also possible under certain conditions. For instance, deprotonation of the amide N-H with a strong base can generate a nucleophilic amidate anion, which can then react with an electrophile such as an alkyl halide. However, this approach requires careful control of reaction conditions to avoid side reactions.

The synthesis of N-aryl derivatives can be accomplished through cross-coupling reactions, such as the Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of an aryl halide with the amide. This method provides a powerful tool for the construction of carbon-nitrogen bonds and the synthesis of a diverse range of N-aryl benzamides.

Below is a table summarizing pathways for amide nitrogen modification.

| Method | Description | Starting Materials |

| Direct Amidation | Reaction of an activated carboxylic acid with a primary or secondary amine | 5-amino-2-methylbenzoic acid derivative + R-NH₂ or R₂NH |

| Deprotonation-Alkylation | Formation of an amidate anion followed by reaction with an electrophile | This compound + strong base + alkyl halide |

| Cross-Coupling Reactions | Palladium-catalyzed coupling of an aryl halide with the amide | This compound + aryl halide + Pd catalyst |

Aromatic Ring Functionalization: Electrophilic and Nucleophilic Aromatic Substitution

The aromatic ring of this compound possesses two activating substituents, the amino (-NH₂) group and the methyl (-CH₃) group, which influence its reactivity towards electrophilic aromatic substitution (SEAr). Both the amino and methyl groups are ortho-, para-directing activators. The amino group is a powerful activating group due to its ability to donate electron density to the ring through resonance. The methyl group is a weaker activator, operating through an inductive effect.

In this compound, the directing effects of these two groups are synergistic. The positions ortho to the powerful amino group are C4 and C6. The positions ortho to the methyl group are C1 (substituted) and C3, and the para position is C5 (substituted). Therefore, incoming electrophiles are strongly directed to the C4 and C6 positions, which are ortho and para to the amino group and meta and ortho to the methyl group, respectively. Quantum chemical studies on substituted benzenes, such as aniline, confirm that the π charge accumulation at the ortho and para positions is responsible for this regioselectivity. rsc.org

Typical electrophilic aromatic substitution reactions applicable to this compound include:

Halogenation: Introduction of bromine or chlorine at the C4 and/or C6 positions.

Nitration: Introduction of a nitro group, although the strongly activating nature of the amino group can lead to oxidation or over-reaction, often requiring protection of the amino group (e.g., by acylation) before nitration.

Sulfonation: Introduction of a sulfonic acid group.

Friedel-Crafts Alkylation and Acylation: These reactions may be complicated by the Lewis acid catalyst complexing with the basic amino group, which deactivates the ring. Protection of the amino group is typically necessary.

Nucleophilic Aromatic Substitution (SNAr) on the ring of this compound is generally not feasible under standard conditions. SNAr reactions typically require the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a suitable leaving group (such as a halogen) to stabilize the negatively charged Meisenheimer intermediate. chemistrysteps.comlibretexts.org The electron-donating nature of the amino and methyl groups on this compound disfavors the formation of this intermediate, making the aromatic ring resistant to nucleophilic attack. chemistrysteps.comyoutube.com However, under very harsh conditions or via alternative mechanisms like the benzyne mechanism with extremely strong bases, substitution could potentially be forced. chemistrysteps.comyoutube.com A recently discovered "directed SNAr" reaction on ortho-iodobenzamides suggests that under specific catalytic conditions, ortho-specific nucleophilic substitution can occur even without strong electron-withdrawing groups. rsc.org

Formation of Schiff Base Derivatives

The primary amino group in this compound serves as a key functional handle for the synthesis of Schiff base derivatives (imines). This transformation is a condensation reaction between the amine and a carbonyl compound, typically an aldehyde or a ketone, often catalyzed by a small amount of acid. nih.govnih.govresearchgate.net The reaction proceeds by nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond (azomethine group).

The general reaction is as follows: C₈H₁₀N₂O + R-CHO ⇌ C₈H₉N(=CHR)O + H₂O

This reaction is versatile, allowing for the introduction of a wide variety of substituents (R-groups) into the final molecule, depending on the aldehyde or ketone used. The synthesis is typically straightforward, often involving refluxing the reactants in a suitable solvent like ethanol. nih.gov Schiff bases derived from related amino compounds are significant in medicinal and coordination chemistry due to their biological activities and ability to form stable metal complexes. rjlbpcs.comprimescholars.com

| Reactant 1 | Reactant 2 | Product Type | General Conditions |

| This compound | Substituted Aldehyde (R-CHO) | Schiff Base | Ethanol, Acid catalyst, Reflux |

| This compound | Substituted Ketone (R-C(O)-R') | Schiff Base | Ethanol, Acid catalyst, Reflux |

Integration into Heterocyclic Systems

This compound is a valuable precursor for the synthesis of various fused heterocyclic systems. The presence of the reactive primary amino group allows it to participate in cyclization and condensation reactions with appropriate bifunctional reagents. These reactions are a cornerstone of diversity-oriented synthesis in medicinal chemistry. frontiersin.org

Several strategies can be employed to integrate the this compound core into larger heterocyclic structures:

Synthesis of Fused Pyrimidines and Pyrazoles: Aminobenzamides can react with dicarbonyl compounds, β-ketoesters, or malononitrile derivatives to form fused pyrimidine rings. For instance, reaction with benzylidene propanedinitrile in the presence of a base like piperidine can lead to pyrazolo[1,5-a]pyrimidine systems. nih.govacs.org

Formation of Quinazolinones: The amino group can be acylated and then cyclized, or it can participate in condensation reactions with aldehydes or carboxylic acids to form quinazolinone derivatives. A metal-free approach involves the dual benzylic C-H bond amination using methylarenes as starting materials. rsc.org

Synthesis of Triazepino- and Triazocinoquinazolinones: Starting from 3-aminoquinazolinones (which can be derived from aminobenzamides), reaction with aldehydes can lead to the formation of larger fused heterocyclic systems like triazepinoquinazolinones through a sequence of Schiff base formation and intramolecular nucleophilic addition. nih.gov

Formation of Benzotriazinones: A mild and effective one-pot synthesis involves the diazotization of 2-aminobenzamides followed by cyclization to yield 1,2,3-benzotriazin-4(3H)-ones. lookchem.com

These synthetic routes highlight the utility of the amino group as a strategic point for constructing complex molecular architectures with potential biological significance. nih.govnih.gov

Optimization of Synthetic Yields and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives. Key parameters that are typically adjusted include reaction temperature, solvent, catalyst, and the molar ratio of reactants.

A multi-step synthesis of the related compound 2-amino-5-chloro-N,3-dimethylbenzamide from 3-methyl-2-nitrobenzoic acid methyl ester provides a relevant example of process optimization. google.com The process involves amidation, reduction, and chlorination steps, with specific conditions optimized for high yields.

| Step | Reaction | Key Optimization Parameters | Reported Yield | Reference |

| 1 | 3-methyl-2-nitrobenzoate to 3-methyl-2-nitrobenzamide | Reaction Temperature: 60-65°C | 93.7% | google.com |

| 2 | Reduction of nitro group | Reaction Temperature: 70-75°C | 93.2% | google.com |

| 3 | Chlorination with sulfonyl chloride | Molar Ratio (amine:SO₂Cl₂): 1:1.2, Temp: 55-60°C | 90.2% | google.com |

General strategies for optimizing synthetic outcomes include:

Kinetic Modeling: Understanding the reaction network and kinetics can help in designing processes that maximize the formation of the desired product while minimizing impurity formation. rsc.org

Purification Techniques: Recrystallization from appropriate solvents (e.g., ethanol) is a common method to achieve high purity of the final product. google.comresearchgate.net

Catalyst Screening: For steps like catalytic hydrogenation, the choice of catalyst (e.g., Pd/C) and reaction conditions (hydrogen pressure, temperature) is critical for achieving high conversion and selectivity.

One-Pot Synthetic Approaches

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and shorter reaction times by combining multiple reaction steps into a single procedure without isolating intermediates. Several one-pot methodologies have been developed for compounds structurally related to this compound.

One-Pot Heterocycle Formation: The synthesis of benzimidazole derivatives has been achieved through efficient one-pot nitro reductive cyclization reactions. For example, a benzimidazole-5-carboxylate was synthesized in a one-pot reaction between a nitro-amino benzoate and an aldehyde using sodium dithionite as the reducing agent. nih.gov This approach combines the reduction of a nitro group and the subsequent cyclization into a single operation.

Microwave-Assisted One-Pot Synthesis: Microwave heating has been employed as a tool for the rapid one-pot, two-step synthesis of 2-aryl-benzimidazole-N-oxides, significantly reducing reaction times to as little as 40 minutes and often allowing for product isolation by simple filtration. nih.gov

These examples demonstrate the power of one-pot strategies to streamline the synthesis of complex benzamide derivatives and related heterocyclic systems, making these processes more sustainable and economically viable.

Advanced Spectroscopic and Structural Characterization of 5 Amino 2 Methylbenzamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of 5-Amino-2-methylbenzamide, distinct signals are expected for each unique proton environment.

Aromatic Protons: The three protons on the benzene (B151609) ring will exhibit characteristic chemical shifts and coupling patterns. The proton at position 3 (ortho to the methyl group) would likely appear as a doublet. The proton at position 4 (meta to the methyl group and ortho to the amino group) would be expected to show a doublet of doublets. The proton at position 6 (ortho to both the amino and carboxamide groups) would likely appear as a doublet.

Amide and Amine Protons (-CONH₂ and -NH₂): The two protons of the primary amide group (-CONH₂) and the two protons of the amino group (-NH₂) are expected to appear as broad singlets. Their chemical shifts can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

Methyl Protons (-CH₃): The three protons of the methyl group attached to the benzene ring are expected to appear as a sharp singlet in the upfield region of the spectrum.

Predicted ¹H NMR Data for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -CONH₂ | Variable (Broad Singlet) | bs |

| Aromatic-H | 6.5 - 7.5 | m |

| -NH₂ | Variable (Broad Singlet) | bs |

| -CH₃ | ~2.2 - 2.5 | s |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, eight distinct signals are anticipated.

Carbonyl Carbon (-C=O): The carbon of the amide carbonyl group is expected to be the most downfield signal, typically appearing in the range of 165-175 ppm.

Aromatic Carbons: The six carbons of the benzene ring will have distinct chemical shifts influenced by the attached substituents. The carbon bearing the carboxamide group (C1) and the carbon with the methyl group (C2) will be significantly affected. The amino group at C5 will cause a notable upfield shift for the carbons it is directly attached to and those in its ortho and para positions.

Methyl Carbon (-CH₃): The carbon of the methyl group will appear at the most upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C=O | 165 - 175 |

| Aromatic C-NH₂ | 140 - 150 |

| Aromatic C-H | 110 - 135 |

| Aromatic C-CH₃ | 130 - 140 |

| Aromatic C-CONH₂ | 125 - 135 |

| -CH₃ | 15 - 25 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be utilized to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₈H₁₀N₂O). The calculated exact mass for the [M+H]⁺ ion would be a key piece of data for its characterization.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (150.18 g/mol ). Additionally, characteristic fragment ions would be observed, arising from the cleavage of bonds within the molecule. Expected fragmentation patterns would include the loss of the amino group (-NH₂), the amide group (-CONH₂), and the methyl group (-CH₃), as well as characteristic cleavages of the aromatic ring.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) spectroscopy, provide information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FT-IR spectrum of this compound would display characteristic absorption bands for its functional groups:

N-H Stretching: The primary amine (-NH₂) and primary amide (-CONH₂) groups would each show two distinct N-H stretching bands in the region of 3200-3500 cm⁻¹.

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretch of the amide group would be expected in the region of 1630-1695 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bond would appear in the fingerprint region.

Aromatic C-H and C=C Stretching: Bands corresponding to the aromatic C-H stretching would be observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

C-H Bending: Bending vibrations for the methyl group would also be present in the fingerprint region.

Predicted FT-IR Data for this compound

| Functional Group | Predicted Absorption Band (cm⁻¹) |

|---|---|

| N-H Stretch (Amine & Amide) | 3200 - 3500 |

| Aromatic C-H Stretch | > 3000 |

| C=O Stretch (Amide) | 1630 - 1695 |

| Aromatic C=C Stretch | 1450 - 1600 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Specific experimental FT-IR data detailing the vibrational modes of this compound are not available in the searched literature. A general interpretation would predict characteristic absorption bands for the amine (N-H stretching), amide (C=O stretching, N-H bending), methyl (C-H stretching and bending), and aromatic ring (C=C and C-H vibrations) functional groups. However, without experimental spectra, a precise data table and analysis cannot be provided.

X-ray Crystallography and Solid-State Analysis

Single Crystal X-ray Diffraction Studies

No published single-crystal X-ray diffraction studies for this compound were found. Consequently, critical crystallographic data such as the crystal system, space group, unit cell dimensions, and atomic coordinates are unknown. This information is essential for definitively determining the three-dimensional structure of the molecule in the solid state.

Hirshfeld Surface Analysis of Intermolecular Interactions

As Hirshfeld surface analysis is derived from single-crystal X-ray diffraction data, the absence of such data for this compound makes it impossible to perform this analysis. A Hirshfeld analysis would typically quantify the various intermolecular interactions (e.g., H···H, O···H, N···H, C···H) that stabilize the crystal packing, but this cannot be conducted without the prerequisite crystallographic information.

Elemental Analysis (CHN)

While the theoretical elemental composition of this compound (C₈H₁₀N₂O) can be calculated, no published experimental results from CHN analysis could be located to confirm these values. Experimental validation is a crucial step in the characterization of a synthesized compound.

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Count | Mass Percent |

|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 63.98% |

| Hydrogen | H | 1.008 | 10 | 6.71% |

| Nitrogen | N | 14.007 | 2 | 18.65% |

| Oxygen | O | 15.999 | 1 | 10.66% |

| Total | | | | 100.00% |

Computational and Theoretical Investigations of 5 Amino 2 Methylbenzamide

Topological Analysis of Intermolecular and Intramolecular Interactions

π-Stacking and Other Non-Covalent Interactions

Non-covalent interactions are paramount in determining the supramolecular architecture and crystal packing of molecular solids. In the context of 5-Amino-2-methylbenzamide, interactions such as hydrogen bonds and π-stacking play a critical role in stabilizing the crystal lattice. While specific crystal structure data for this compound is not extensively detailed in publicly available literature, the analysis of closely related benzamide (B126) derivatives provides a framework for understanding the expected interactions.

Theoretical studies on similar structures often employ methods like Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO) analysis, and Reduced Density Gradient (RDG) analysis to characterize these weak interactions. researchgate.netnih.gov For instance, in many benzamide derivatives, the amide (-CONH2) and amino (-NH2) groups are primary sites for hydrogen bonding. sci-hub.st

Table 1: Representative Non-Covalent Interactions in Benzamide Derivatives This table illustrates typical interaction geometries found in related benzamide crystal structures, providing a model for what could be expected for this compound.

| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| Intermolecular H-Bond | N-H···O | ~0.86 | ~2.16 | ~3.00 | ~164 |

| Intramolecular H-Bond | N-H···O | ~0.99 | ~2.24 | ~2.72 | ~109 |

| C-H···O Interaction | C-H···O | ~0.93 | ~2.60 | ~3.45 | ~152 |

Note: Data is generalized from studies on analogous compounds. nih.govresearchgate.net

Spectroscopic Property Prediction and Correlation with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic properties, which can be used to interpret and verify experimental data. For this compound, methods like DFT are commonly used to calculate vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis). jocpr.commdpi.com

The process typically involves optimizing the molecular geometry of the compound at a specific level of theory (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)). nih.gov From this optimized structure, vibrational frequencies can be calculated. These theoretical frequencies are often scaled by a constant factor to correct for anharmonicity and limitations in the computational method, leading to a strong correlation with experimental FT-IR and Raman spectra. jocpr.com This allows for precise assignment of vibrational modes to specific functional groups within the molecule.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). nih.gov The calculated shifts are then compared to experimental values, often showing excellent agreement and aiding in the structural elucidation of the molecule. nih.gov

Electronic properties, such as the maximum absorption wavelength (λmax) in UV-Vis spectroscopy, are predicted using Time-Dependent DFT (TD-DFT). nih.gov These calculations can reveal information about the electronic transitions occurring within the molecule, such as the HOMO-LUMO energy gap, which relates to the molecule's reactivity and electronic behavior. nih.gov The correlation between the calculated and experimental spectra provides confidence in both the experimental characterization and the theoretical model of the molecule.

Table 2: Example of Correlation between Experimental and Theoretical Spectroscopic Data for a Benzamide Analog This table demonstrates the typical level of agreement achieved between experimental results and DFT calculations for compounds structurally similar to this compound.

| Spectroscopic Data | Experimental Value | Calculated Value (DFT/B3LYP) |

| FT-IR (cm⁻¹) | ||

| N-H Stretch (Amide) | 3410 | 3425 (scaled) |

| C=O Stretch (Amide) | 1665 | 1672 (scaled) |

| C-N Stretch | 1415 | 1420 (scaled) |

| ¹H NMR (ppm) | ||

| Aromatic-H | 7.2 - 7.8 | 7.1 - 7.7 |

| Methyl-H | 2.45 | 2.41 |

| Amine-H | 5.30 | 5.25 |

| UV-Vis λmax (nm) | 285 | 280 |

Note: The values presented are representative examples from computational studies of related aminosalicylates and benzamides to illustrate the methodology. jocpr.comnih.gov

Research Applications and Biological Activities of 5 Amino 2 Methylbenzamide and Its Derivatives

Role as a Chemical Building Block in Organic Synthesis

Due to its bifunctional nature, possessing both a nucleophilic amino group and a stable amide group, 5-Amino-2-methylbenzamide serves as an important scaffold or "building block" in organic synthesis. This allows for the construction of more complex molecules through sequential chemical reactions at its different functional sites. Aromatic amines, in general, are crucial starting materials in the production of a wide range of products, including dyes, pharmaceuticals, and polymers youtube.com.

Precursor in Fine Chemical Synthesis

In the realm of fine chemical production, which involves the synthesis of complex, pure chemical substances in limited quantities, this compound and its analogs are valuable precursors amerigoscientific.com. Fine chemicals are often used as intermediates for specialty chemicals, such as active pharmaceutical ingredients (APIs) and agrochemicals amerigoscientific.com. The structure of this compound allows it to be a starting point for multi-step syntheses. For instance, a related compound, 2-amino-3-methylbenzoic acid, is used in a one-pot, three-step process to create 2-amino-5-halogenated-N,3-dimethylbenzamides, highlighting the utility of this structural motif in creating a library of chemical derivatives with high efficiency and yield sioc-journal.cn.

| Starting Material | Key Intermediate | Final Agrochemical Product | Reference |

|---|---|---|---|

| 3-Methyl-2-nitrobenzoic acid | 2-Amino-5-chloro-N,3-dimethylbenzamide | Chlorantraniliprole | dissertationtopic.net |

| (Various precursors) | 2-Amino-5-chloro-N,3-dimethylbenzamide | Cyantraniliprole | google.comwipo.int |

Reagent and Catalyst in Organic Transformations

The functional groups within this compound give it and its derivatives the potential to act as more than just structural building blocks. Primary α-amino amides, a class of compounds to which this molecule belongs, have been demonstrated to be effective bifunctional organocatalysts in a variety of asymmetric organic reactions mdpi.comresearchgate.net. The presence of both an amine (which can form an enamine) and an amide group (which can act as a hydrogen-bond donor) allows these molecules to activate reactants and control the stereochemistry of reactions such as aldol additions, Strecker reactions, and Michael tandem reactions mdpi.comresearchgate.net. The amide bond's ability to act as a hydrogen-bond acceptor and the N-H group's ability to act as a hydrogen-bond donor are key to its catalytic activity mdpi.com. While specific catalytic applications of this compound itself are not extensively documented, its structure is analogous to other amino amides that have shown significant catalytic efficiency mdpi.comresearchgate.net.

Chiral Auxiliary in Asymmetric Synthesis

In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the formation of a product with a specific three-dimensional structure (stereoisomer). While there is no direct evidence in the reviewed literature of this compound being used as a chiral auxiliary, its structure contains the necessary functional groups that could be modified for such a purpose. The synthesis of enantiomerically pure compounds is critical in the pharmaceutical industry, and chiral auxiliaries are a powerful tool to achieve this. Typically, a chiral auxiliary is derived from a readily available, enantiomerically pure natural product. The amine group of this compound could be reacted with a chiral acid to form a chiral amide, or the aromatic ring could be functionalized to create a rigid, chiral scaffold. This modified derivative could then be used to direct the stereochemical outcome of a subsequent reaction before being cleaved from the final product.

Applications in Material Science Research

The unique chemical properties of aromatic amines and benzamides make them valuable in the field of material science. These compounds can be incorporated into polymer backbones or used as functional additives to enhance the properties of existing materials. Aromatic amines are crucial building blocks for high-performance polymers due to the rigidity and stability conferred by the benzene (B151609) ring youtube.com.

Polymer and Resin Development

This compound is a suitable candidate for the development of advanced polymers such as polyamides and polyimides. Aromatic polyamides, often referred to as aramids, are known for their exceptional thermal stability and mechanical strength nih.govresearchgate.net. The primary amine group on this compound can react with dicarboxylic acids or their derivatives through condensation polymerization to form a polyamide chain nih.govlibretexts.org. The presence of the methyl and benzamide (B126) side groups would influence the polymer's final properties, such as solubility and glass transition temperature, potentially leading to more processable high-performance materials mdpi.com.

Furthermore, amine-functionalized molecules are widely used to create functional polymers and resins. For example, porous aromatic frameworks and other porous organic polymers can be synthesized using amine-containing monomers to create materials with high surface areas, which are useful for applications like carbon dioxide capture rsc.org. The amine group provides a reactive site for creating cross-linked networks or for post-synthesis modification of the polymer google.comacs.org.

| Polymer Type | Potential Monomers | Key Properties | Potential Applications |

|---|---|---|---|

| Aromatic Polyamide (Aramid) | This compound + Aromatic Diacid Chloride | High thermal stability, mechanical strength, chemical resistance | Advanced fibers, engineering plastics |

| Functionalized Resin | Incorporation of this compound onto a polymer backbone | Provides sites for further chemical modification | Solid-phase synthesis, catalysis, chromatography |

| Porous Organic Polymer | This compound as a building block in framework synthesis | High surface area, tunable porosity, chemical functionality | Gas capture and storage, separation |

Enhancement of Material Properties

Derivatives of this compound have been investigated for their role in the development of advanced materials. One notable area of research involves their use as components in copolymer fibers. For instance, studies have been conducted on acid generation from copolymer fibers based on 5-amino-2-(p-aminophenyl)-benzimidazole, a related benzimidazole structure. This line of inquiry is crucial for developing materials with specific functionalities, where controlled chemical reactions within the material are desired.

Furthermore, the broader class of polyamide polymers, to which benzamides belong, has gained significant attention for applications in drug delivery. Synthetic poly(amino acid)s are being explored for biomedical uses due to their structural similarities to naturally occurring proteins. These polymers can be engineered into biodegradable microcapsules and microspheres, showcasing the potential for benzamide derivatives to contribute to the creation of sophisticated drug delivery systems.

Research on Biological Activities (In Vitro Studies)

The in vitro biological activities of this compound derivatives are a subject of intensive research, with studies spanning enzyme inhibition, cellular process disruption, receptor binding, and antimicrobial and anticancer evaluations.

Enzyme Inhibition Studies

Dihydropyrimidine Dehydrogenase (DPD): While direct studies on this compound derivatives specifically inhibiting Dihydropyrimidine Dehydrogenase (DPD) are not extensively documented in the available research, DPD itself is a crucial enzyme in the metabolism of fluoropyrimidine drugs like 5-fluorouracil (5-FU). nih.govnih.gov DPD is the rate-limiting enzyme in the catabolism of 5-FU, and its inhibition is a strategy employed to enhance the oral bioavailability of fluoropyrimidine-based anticancer drugs. nih.gov

Tyrosine Kinase: In contrast, derivatives of benzamide and the structurally similar benzimidazole have been widely investigated as tyrosine kinase inhibitors. nih.gov Receptor tyrosine kinases (RTKs) are often overexpressed in various aggressive cancer types, making them a prime target for cancer therapy. A number of new compounds containing a 4-(aminomethyl)benzamide fragment have been designed and evaluated as potential anticancer agents, with many showing potent inhibitory activity against several receptor tyrosine kinases, including EGFR, HER-2, PDGFRα, and PDGFRβ. nih.gov For example, certain analogues with a (trifluoromethyl)benzene ring demonstrated high potency against EGFR, with inhibition rates of 91% and 92% at a concentration of 10 nM. nih.gov

Inhibition of Cellular Processes (e.g., DNA, RNA, Protein Synthesis in Tumor Cell Lines)

The inhibition of fundamental cellular processes such as the synthesis of DNA, RNA, and proteins is a key mechanism for many anticancer agents. nih.gov Benzimidazole derivatives, which share a structural relationship with this compound, have been noted for their ability to interact with DNA and inhibit enzymes crucial for cancer development. researchgate.net The anticancer effects of some benzamide derivatives are attributed to their ability to induce apoptosis and cause cell cycle arrest, thereby preventing cell division. nih.govmdpi.com For instance, certain 4-methylbenzamide derivatives were found to induce apoptosis and cell cycle arrest at the G2/M phase in OKP-GS cells. nih.gov While the direct action of this compound on DNA, RNA, and protein synthesis requires more specific investigation, the mechanisms of related compounds suggest this is a plausible area of activity.

Receptor Binding Investigations

Derivatives of benzamide have been the focus of receptor binding studies, particularly in the context of neuroscience and targeted protein degradation. Research has been conducted on 4-amino-5-chloro-2-methoxy-N-(piperidin-4ylmethyl)benzamides, which have shown high affinity for the 5-HT(4) receptor, identifying them as selective serotonin 5-HT4 receptor agonists.

More recently, benzamide-type derivatives have been developed as novel, non-phthalimide binders for the protein cereblon (CRBN). These binders are integral to the design of Proteolysis-targeting chimeras (PROTACs), a therapeutic modality that induces targeted protein degradation. These novel benzamide derivatives have demonstrated enhanced chemical stability and a favorable selectivity profile in recruiting neosubstrates.

In Vitro Evaluation Against Microbial Strains

A significant body of research has been dedicated to evaluating the antimicrobial properties of benzamide and benzimidazole derivatives.

Antifungal Activity: Novel N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives have been synthesized and tested against various phytopathogenic fungi. Many of these derivatives exhibited good to excellent antifungal activities. For example, one derivative showed an inhibition rate of 97% against Magnaporthe grisea, which was significantly higher than the commercial fungicide myclobutanil. Another derivative displayed excellent activity against Alternaria alternata with a median effective concentration (EC50) value of 1.77 µg/mL, outperforming myclobutanil. The presence of fluorine or chlorine on the benzene ring was found to remarkably improve the antifungal activity.

Antibacterial Activity: Benzamide derivatives have also been synthesized and tested for their antibacterial efficacy. In one study, several synthesized compounds were tested against B. subtilis and E. coli. One compound, in particular, showed excellent activity against both strains, with minimum inhibitory concentration (MIC) values of 6.25 µg/mL for B. subtilis and 3.12 µg/mL for E. coli. Benzimidazole derivatives have also demonstrated antimicrobial properties.

| Compound Type | Microbial Strain | Activity |

|---|---|---|

| Benzamide-Triazole Derivative (6e) | Magnaporthe grisea | 97% inhibition |

| Benzamide-Triazole Derivative (6h) | Alternaria alternata | EC50 = 1.77 µg/mL |

| Benzamide Derivative (5a) | B. subtilis | MIC = 6.25 µg/mL |

| Benzamide Derivative (5a) | E. coli | MIC = 3.12 µg/mL |

Anticancer Evaluation in Cell Lines

The cytotoxic effects of this compound derivatives and related structures have been evaluated against a panel of human cancer cell lines.

SK-MEL-2: This malignant melanoma cell line has been used to test the efficacy of various anticancer agents. For example, a new experimental antifolate substance targeting thymidylate synthase was shown to induce apoptosis in SK-MEL-2 cells.

HL-60: This human leukemia cell line has been frequently used to screen for anticancer activity. N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibited the viability of HL-60RG cells in a dose-dependent manner. nih.gov Furthermore, novel 4-methylbenzamide derivatives containing purine structures exhibited significant inhibitory activity, with IC50 values as low as 1.42 µM and 1.52 µM for two different compounds. nih.gov

HeLa: The anticancer effects of amide derivatives have also been studied in this cervical cancer cell line. In one study, several amino acid-based amide derivatives were synthesized, with some showing a cytotoxic effect on HeLa cells.

MCF-7: This breast cancer cell line is widely used in anticancer research. mdpi.com Benzimidazole derivatives have been shown to inhibit the proliferation of MCF-7 cells, with one compound exhibiting an IC50 value of 8.86 ± 1.10 μg/mL. Additionally, new azo-based sulfonamides have been evaluated for their growth inhibition of MCF-7 cells.

| Cell Line | Compound Type | Result (IC50) |

|---|---|---|

| HL-60 | 4-Methylbenzamide-Purine Derivative (7) | 1.42 µM nih.gov |

| HL-60 | 4-Methylbenzamide-Purine Derivative (10) | 1.52 µM nih.gov |

| MCF-7 | Benzimidazole Derivative (4) | 8.86 ± 1.10 μg/mL |

| HeLa | Imidazole-based N-phenylbenzamide (4f) | 9.3 µM |

| MCF-7 | Imidazole-based N-phenylbenzamide (4f) | 8.9 µM |

Computational Biology and Molecular Docking Studies

Computational biology and molecular docking are pivotal in silico methods for predicting the interaction between a small molecule (ligand) and a macromolecule, typically a protein receptor. mdpi.comwalshmedicalmedia.com These techniques are instrumental in drug discovery, providing insights into the binding modes and affinities of potential drug candidates, thereby guiding the synthesis and optimization of novel therapeutic agents. mdpi.comresearchgate.net For derivatives of this compound, molecular docking studies are employed to simulate and visualize how these compounds orient themselves within the active site of a target protein. mdpi.com

The process involves generating various conformations of the ligand and placing them into a specific binding site on the target protein. mdpi.com The stability of the resulting complex is then evaluated using a scoring function, which calculates a docking score or binding energy. mdpi.comresearchgate.net A lower binding energy generally indicates a more stable and favorable interaction. walshmedicalmedia.com These computational simulations help identify key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the ligand's biological activity. mdpi.comwalshmedicalmedia.com By understanding these interactions, researchers can predict the potential efficacy of a compound and prioritize which derivatives to synthesize and test in further experimental studies. mdpi.com

Studies on various benzamide derivatives have successfully used molecular docking to test their activities against microbial enzymes like DNA gyrase B of S. aureus and E. coli and to evaluate their potential as anticancer agents by targeting enzymes like topoisomerases. mdpi.comresearchgate.net The validation of the docking method is often achieved by re-docking a co-crystallized natural ligand into the active site of the protein and comparing the computational pose with the experimental one. mdpi.com

The analysis of ligand-protein interactions provides a detailed understanding of the molecular recognition process. For this compound and its derivatives, this analysis focuses on identifying the specific amino acid residues within the protein's binding pocket that interact with the ligand. nih.gov These interactions are fundamental to the stability of the protein-ligand complex and are the primary determinants of the compound's specificity and affinity. nih.gov

The most common types of interactions observed in these studies include:

Hydrogen Bonds: These are crucial for the specificity of binding. Docking studies on benzamide derivatives have shown the formation of hydrogen bonds with amino acid residues such as ARG, GLY, MET, and TYR in target enzymes. researchgate.net

Electrostatic Forces: These forces also play a role in the interaction between the ligand and the protein. walshmedicalmedia.com

Systematic analysis of thousands of protein-ligand complexes has shown that certain amino acids, such as Tryptophan, Histidine, Methionine, Tyrosine, and Phenylalanine, are frequently found in binding pockets. nih.gov In studies involving benzamide derivatives as potential topoisomerase inhibitors, interactions were observed with specific DNA residues and amino acids within the enzyme's active site. researchgate.net The number and strength of these interactions, particularly hydrogen bonds, are often correlated with the stability of the complex and the biological activity of the compound. walshmedicalmedia.com

| Derivative Class | Target Protein | Key Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|

| Benzamide Derivatives | Topoisomerase IIα (5GWK) | DG13, GLY462, ARG487, MET762, TYR805 | Hydrogen Bond, Hydrophobic | researchgate.net |

| Pyridine–thiourea derivatives | S. aureus DNA gyrase B | Not specified | Hydrogen Bond | mdpi.com |

| Benzamide appended by Pyrazolone | Target Protein 6LU7 | ARG188 | Hydrogen Bond | walshmedicalmedia.com |

Predicting the binding affinity between a drug candidate and its biological target is a cornerstone of computational drug discovery. nih.govnih.gov For this compound derivatives, this is often accomplished through molecular docking simulations that yield a "docking score" or an estimated binding energy. mdpi.comresearchgate.net This score is a quantitative measure used to rank and compare the affinity of different ligands for a particular protein target. mdpi.com The binding energy, typically expressed in kcal/mol, represents the free energy change upon ligand binding; a more negative value suggests a higher binding affinity. walshmedicalmedia.comresearchgate.netnih.gov

For instance, in a study of benzamide derivatives targeting Topoisomerase IIα, the calculated binding energies ranged from -60.14 to -114.71 kcal/mol, indicating strong potential interactions. researchgate.net Similarly, docking of newly synthesized benzamide pyrazolone derivatives against the 6LU7 protein target of the novel coronavirus yielded a minimum binding energy of -8.85 kcal/mol, corresponding to an inhibition constant in the nanomolar range. walshmedicalmedia.com

These computational predictions are invaluable for:

Virtual Screening: Efficiently screening large libraries of compounds to identify those with the highest predicted affinity for a target.

Lead Optimization: Guiding the chemical modification of a lead compound to enhance its binding affinity and, consequently, its biological activity. nih.gov

Mechanism of Action: Providing hypotheses about how a compound exerts its effect at a molecular level. walshmedicalmedia.com

While these in silico methods are powerful, it is important to note that they provide predictions that need to be validated by experimental assays. mdpi.com Advanced deep learning methods are also emerging, which utilize not just the inherent properties of the drug and target but also broader biological context from protein-protein interaction networks to improve the accuracy of affinity prediction. nih.gov

| Derivative Class | Target Protein (PDB ID) | Predicted Binding Energy (kcal/mol) | Inhibition Constant (Predicted) | Reference |

|---|---|---|---|---|

| Benzamide Derivatives (e.g., 5N3, 5N7) | Topoisomerase IIα (5GWK) | -114.71 (for reference Etoposide) | Not specified | researchgate.net |

| Benzamide appended by Pyrazolone | Target Protein 6LU7 | -8.85 | 325.66 nM | walshmedicalmedia.com |

Future Research Directions for this compound

The research landscape for this compound and its derivatives points toward several promising avenues for future investigation. Building upon the existing computational and synthetic chemistry work, future efforts could focus on several key areas.

First, the synthesis and biological evaluation of novel derivatives based on the insights gained from molecular docking studies is a logical next step. mdpi.com Compounds that have shown high predicted binding affinities in silico should be synthesized and subjected to in vitro testing to confirm their activity against targets such as bacterial enzymes, protein kinases, or other disease-relevant proteins. nih.govmdpi.com

Second, expanding the range of biological targets is a crucial direction. While some research has focused on antimicrobial and anticancer applications, the versatile benzamide scaffold could be explored for other therapeutic areas. researchgate.netnih.govmdpi.com For example, a related compound, 5-amino-1MQ, has been investigated as an inhibitor of nicotinamide N-methyltransferase (NNMT) for its potential in reversing high-fat diet-induced obesity in animal models. nih.gov This suggests that derivatives of this compound could be designed and screened for activity against metabolic disease targets.

Third, the development of more sophisticated computational models could further accelerate the discovery process. This includes the use of quantitative structure-activity relationship (QSAR) models to correlate chemical structures with biological activities, as well as molecular dynamics simulations to study the stability of ligand-protein complexes over time. mdpi.comnih.gov

Finally, investigating the pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME) of the most promising compounds is essential for their development as potential drug candidates. researchgate.netresearchgate.net In silico ADME predictions can be performed early in the research process to identify derivatives with favorable drug-like properties, ensuring that efforts are focused on compounds with a higher probability of success in later stages of drug development. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Amino-2-methylbenzamide?

- Methodology : A common route involves the acylation of 5-amino-2-methylbenzoic acid derivatives. For example, coupling the amine group with an activated acylating agent (e.g., benzoyl chloride or acetic anhydride) under basic conditions (e.g., pyridine or triethylamine). Purification via recrystallization using ethanol/water mixtures is typical .

- Key Considerations : Monitor reaction progress with thin-layer chromatography (TLC) and confirm product identity via -NMR and FT-IR to verify amide bond formation.

Q. How can the solubility of this compound be optimized for in vitro assays?

- Methodology : Solubility screening in polar aprotic solvents (e.g., DMSO or DMF) is recommended for initial dissolution. For aqueous systems, use co-solvents like ethanol (<10% v/v) or surfactants (e.g., Tween-80) to enhance dispersion. Refer to safety data sheets for solvent compatibility .

- Key Considerations : Measure solubility using UV-Vis spectroscopy at λ~280 nm (aromatic absorption band) and validate with HPLC for stability.

Q. What safety precautions are critical when handling this compound?

- Methodology : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Store at 0–6°C if hygroscopic. Follow GHS guidelines for toxic substances, including spill management with inert adsorbents (e.g., vermiculite) .

- Key Considerations : Conduct acute toxicity assays (e.g., LD50 in rodent models) if unclassified data exist. Reference analogous benzamide safety profiles .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodology : Employ single-crystal X-ray diffraction (SXRD) with SHELXL for refinement. For poorly diffracting crystals, use synchrotron radiation or cryocooling. Validate hydrogen bonding and torsion angles with Mercury software .

- Key Considerations : Address data contradictions (e.g., bond length discrepancies) by comparing multiple datasets and refining occupancy ratios for disordered atoms.

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in benzamide-based inhibitors?

- Methodology : Combine molecular docking (e.g., AutoDock Vina) with in vitro assays targeting specific enzymes (e.g., HDACs). Synthesize analogs with substituent variations (e.g., halogenation at the 5-position) and correlate activity with electronic parameters (Hammett constants) .

- Key Considerations : Use QSAR models to predict bioactivity and validate with IC50 measurements. Account for metabolic stability via microsomal assays.

Q. How can conflicting NMR spectra of this compound be reconciled?

- Methodology : Re-examine sample preparation (e.g., deuterated solvent purity, concentration effects). For split peaks, consider dynamic processes (e.g., rotamer interconversion) or paramagnetic impurities. Use -NMR DEPT experiments to resolve overlapping signals .

- Key Considerations : Cross-validate with high-resolution mass spectrometry (HRMS) to rule out isotopic interference.

Q. What chromatographic techniques are optimal for assessing purity in scaled-up synthesis?

- Methodology : Use reverse-phase HPLC with a C18 column (gradient: 0.1% formic acid in water/acetonitrile). Detect impurities at 254 nm and quantify via area normalization. Confirm with LC-MS for molecular weight validation .

- Key Considerations : Calibrate with certified reference standards and perform forced degradation studies (e.g., heat, light, pH extremes) to identify labile impurities.

Data Analysis and Experimental Design

Q. How to design a robust assay for evaluating this compound’s pharmacokinetic properties?

- Methodology : Conduct in vitro ADME studies:

- Absorption : Caco-2 cell permeability assay.

- Metabolism : Liver microsomal stability test (e.g., rat/human CYP450 isoforms).

- Use LC-MS/MS for quantification in plasma matrices .

- Key Considerations : Include positive controls (e.g., propranolol for permeability) and validate assay reproducibility with triplicate runs.

Q. What computational tools are suitable for predicting the environmental impact of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.